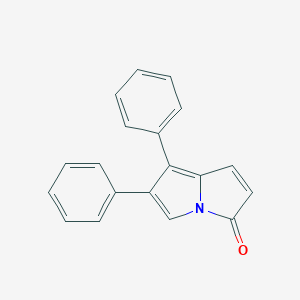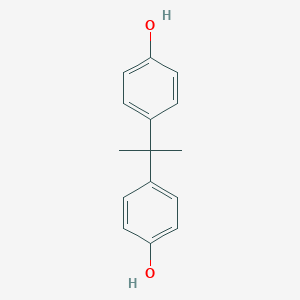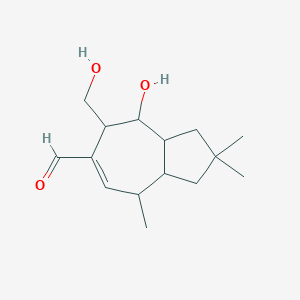
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde, also known as HHT, is a naturally occurring sesquiterpene aldehyde. It is found in the essential oil of many plants, including chamomile, and has been the subject of extensive scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
- The compound has been involved in studies focusing on chemical reactions and syntheses. For instance, it has been used in reactions with manganese dioxide to explore the formation of azulene-diones and carbaldehydes (Fallahpour, Sigrist, & Hansen, 1995). Such studies are vital in understanding the chemical properties and potential applications of azulene derivatives.
Applications in Organic Synthesis
- Research has also been conducted on the synthesis of styrylazulene derivatives using this compound, demonstrating its utility in creating complex organic structures (Briquet & Hansen, 1994). These findings are significant for developing new materials and drugs.
Pigment Discovery
- In the field of natural products, this compound has been identified in the fruiting bodies of the basidiomycete Lactarius hatsudake, contributing to the discovery of new azulene pigments (Fang, Shao, Yang, & Liu, 2006). This research can have implications in various industries, including food, cosmetics, and pharmaceuticals.
Protective Group Evaluation
- The compound has also been studied for its role as a protective group in the synthesis of other complex molecules, indicating its potential in streamlining synthetic pathways in chemistry (Riess, Schön, Laschat, & Jäger, 1998).
Biological Activity Assessment
- There has been research on the biological activity of similar compounds, which can offer insights into the potential biological applications of 4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde. Studies like these are foundational for drug discovery and understanding biological interactions at the molecular level (El Azab, Youssef, & Amin, 2014).
Synthesis of Novel Compounds
- Additionally, this compound is involved in the synthesis of various novel compounds, including those with potential applications in materials science and medicinal chemistry (Song & Hansen, 1999).
Propriétés
Numéro CAS |
100288-35-5 |
|---|---|
Nom du produit |
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde |
Formule moléculaire |
C15H24O3 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde |
InChI |
InChI=1S/C15H24O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7,9,11-14,17-18H,5-6,8H2,1-3H3 |
Clé InChI |
MABZIKXHSLOMDZ-OMRNGCIESA-N |
SMILES |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O |
SMILES canonique |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



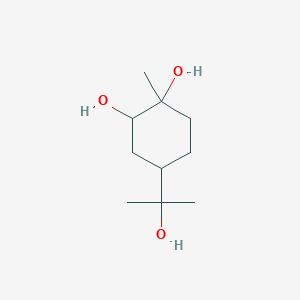
![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)
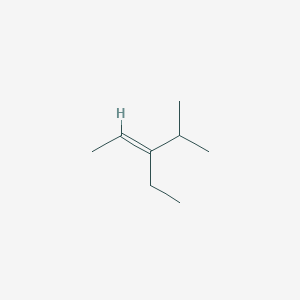
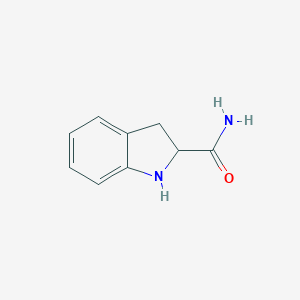
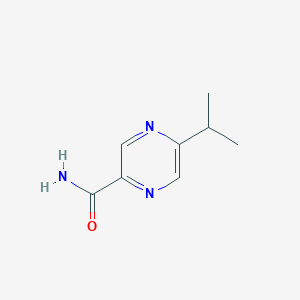
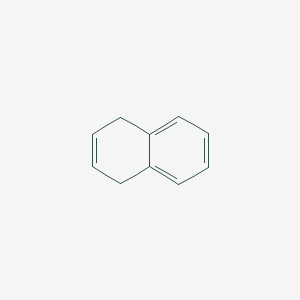
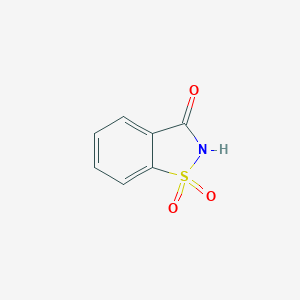
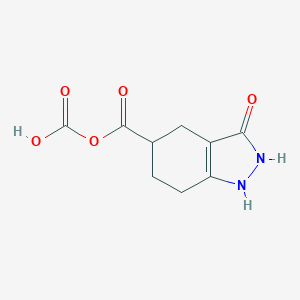
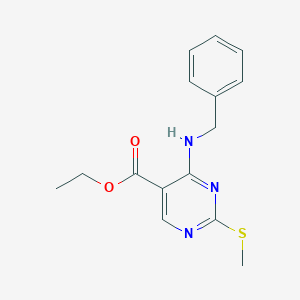
![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)
